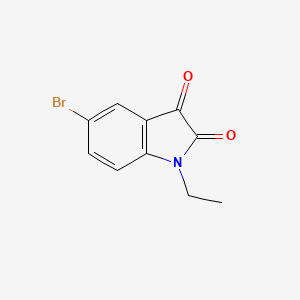

5-bromo-1-ethyl-1H-indole-2,3-dione

Description

Contextualization of the Indole-2,3-dione (Isatin) Scaffold in Heterocyclic Chemistry

The indole-2,3-dione scaffold, commonly known as isatin (B1672199), is a privileged structure in organic chemistry. First isolated in 1840 by the oxidation of indigo (B80030) dye, this indole (B1671886) derivative has since been identified in various natural sources, including plants of the Isatis genus and as a metabolic derivative of adrenaline in humans. wikipedia.org Its structure, featuring a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system, provides a unique combination of reactivity and stability.

Isatin is a synthetically versatile substrate, acting as a precursor for a wide array of heterocyclic compounds. researchgate.netresearchgate.net Its chemical utility stems from the presence of several reactive sites: the acidic N-H proton, the electrophilic C-3 ketone, and the C-2 amide carbonyl. Nucleophilic addition can occur at both the C-2 and C-3 carbonyl groups, with the regioselectivity of such reactions being highly dependent on the substituents on the isatin core and the reaction conditions. wikipedia.org This reactivity makes isatin an invaluable building block for synthesizing complex molecules, contributing significantly to the fields of medicinal chemistry and materials science. wikipedia.orgresearchgate.net

Academic Importance of N- and C-Substituted Indole-2,3-diones in Research

The functionalization of the isatin core at the nitrogen (N-1) and carbon (C-5) positions is a key strategy in modern chemical research. Substitution at these sites allows for the fine-tuning of the molecule's electronic, steric, and lipophilic properties.

N-substitution on the indole ring can significantly influence the reactivity and biological activity of the resulting derivatives. acs.orgnih.gov The introduction of various alkyl or aryl groups at the N-1 position can alter the electron density of the ring system and provide a point of attachment for further molecular elaboration. organic-chemistry.org For instance, N-substitution is a common approach to explore structure-activity relationships in drug discovery programs. nih.gov

The combination of N- and C-substitution provides chemists with a powerful tool to create a diverse library of isatin derivatives with a wide range of properties and potential applications. nih.gov

Overview of Research Directions for 5-Bromo-1-ethyl-1H-indole-2,3-dione within Chemical Sciences

This compound is a specific derivative that embodies the principles of N- and C-substitution. The presence of the bromo group at the C-5 position and an ethyl group at the N-1 position makes this compound a valuable intermediate in organic synthesis.

Research involving this compound often focuses on its utility as a building block for more complex heterocyclic systems. researchgate.net The bromo-substituent can be exploited in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The ethyl group at the N-1 position enhances its solubility in organic solvents and can influence the conformational properties of the molecule.

A notable synthetic application of this compound involves its precursor, 5-bromoisatin, which is alkylated to introduce the ethyl group. chemicalbook.comresearchgate.net A common method for the synthesis of this compound involves the reaction of 5-bromoindoline-2,3-dione with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com Another reported synthesis involves the reaction of 5-bromo-1H-indole-2,3-dione with 1-bromoethane and potassium carbonate, with a catalytic amount of tetra-n-butylammonium bromide, at room temperature. researchgate.net

The resulting compound, this compound, can then be used in subsequent reactions. For example, it can undergo 1,3-dipolar cycloaddition reactions to generate novel spiro-heterocyclic systems. researchgate.net These types of investigations are crucial for the development of new chemical entities with potential applications in various scientific domains.

Compound Data

Below are interactive tables detailing the physicochemical properties of the primary compounds discussed and the synthetic details for this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Isatin | 1H-indole-2,3-dione | C₈H₅NO₂ | 147.13 | Orange-red solid | 200 |

| 5-Bromoisatin | 5-bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | Not specified | Not specified |

| This compound | This compound | C₁₀H₈BrNO₂ | 254.08 | Brown solid / Red prismatic crystals | 136 |

Note: Data sourced from multiple references. wikipedia.orgchemicalbook.comresearchgate.net Melting point for this compound is reported as 409 K, which converts to 135.85 °C, rounded to 136 °C. researchgate.net

Table 2: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 5-bromoindoline-2,3-dione | Ethyl iodide, K₂CO₃ | DMF | 60°C for 1 hour | 77% | chemicalbook.com |

| 5-bromo-1H-indole-2,3-dione | 1-bromoethane, K₂CO₃, tetra-n-butylammonium bromide (catalytic) | DMF | Room temperature for 48 hours | 79% | researchgate.net |

Propriétés

IUPAC Name |

5-bromo-1-ethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVOCQYGIYOURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364458 | |

| Record name | 5-bromo-1-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69736-76-1 | |

| Record name | 5-bromo-1-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 1 Ethyl 1h Indole 2,3 Dione

N-Alkylation Strategies for Indole-2,3-dione Systems

The introduction of an ethyl group onto the nitrogen atom of the 5-bromo-1H-indole-2,3-dione core is a key synthetic step. N-alkylation not only modifies the compound's electronic and steric properties but also prevents the formation of N-H-related side products in subsequent reactions. nih.gov

Direct Alkylation of 5-Bromo-1H-indole-2,3-dione with Ethyl Halides

The most direct route to 5-bromo-1-ethyl-1H-indole-2,3-dione involves the reaction of 5-bromo-1H-indole-2,3-dione (also known as 5-bromoisatin) with an ethyl halide, such as 1-bromoethane or ethyl iodide. This reaction is a nucleophilic substitution where the nitrogen atom of the isatin (B1672199) ring, after deprotonation by a base, attacks the electrophilic carbon of the ethyl halide. researchgate.net The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. However, the use of alkali metal bases generally favors N-alkylation over O-alkylation.

A specific reported synthesis involves stirring 5-bromo-1H-indole-2,3-dione with 1-bromoethane in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide in dimethylformamide (DMF) at room temperature for 48 hours, achieving a 79% yield. researchgate.net

The efficiency of the N-alkylation of isatin systems is highly dependent on the reaction conditions. The selection of an appropriate base, solvent, and temperature is crucial for maximizing the yield and minimizing side reactions. nih.gov

Base: A variety of bases can be used to generate the isatin anion, including alkali metal carbonates (K₂CO₃, Cs₂CO₃), hydrides (NaH), and hydroxides (NaOH). nih.gov Potassium carbonate (K₂CO₃) is a commonly used base that is effective and easy to handle. researchgate.net Stronger bases like sodium hydride (NaH) can also be employed, often leading to faster reaction rates. nih.govyoutube.com The stoichiometry of the base is also important; an excess is typically used to ensure complete deprotonation of the starting material. researchgate.net

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP) are preferred for this reaction. nih.gov These solvents effectively dissolve the isatin salt and promote the Sₙ2 reaction pathway. DMF is a widely used solvent for this transformation. researchgate.netorganic-chemistry.org

Temperature: The reaction is often carried out at room temperature, although gentle heating can sometimes accelerate the process. researchgate.net However, higher temperatures may lead to the formation of undesired byproducts.

Stoichiometry: A slight excess of the ethylating agent (e.g., 1-bromoethane) is typically used to drive the reaction to completion. researchgate.net

The following table summarizes the impact of different reaction parameters on the N-alkylation of isatin derivatives, based on general findings in the literature.

| Parameter | Variation | Effect on Reaction | Source |

| Base | K₂CO₃, Cs₂CO₃ | Effective for generating the isatin anion, leading to good yields. | nih.gov |

| NaH, NaOH | Stronger bases that can lead to faster reactions but may require more careful handling. | nih.gov | |

| Solvent | DMF, NMP | Polar aprotic solvents that are highly effective for this transformation. | nih.gov |

| Acetonitrile (MeCN) | Can also be used, though may result in slower reaction rates. | nih.gov | |

| Temperature | Room Temperature | Often sufficient for the reaction to proceed to completion, minimizing side products. | researchgate.net |

| Elevated Temperature | Can increase the reaction rate but may also promote side reactions. |

Phase-transfer catalysis (PTC) is a powerful technique to facilitate reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.netimist.ma In the N-alkylation of 5-bromoisatin, the isatin salt formed with an inorganic base like K₂CO₃ has limited solubility in the organic solvent where the ethyl halide is dissolved. acsgcipr.org

A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), is used to overcome this issue. researchgate.netnih.gov The mechanism involves the exchange of the catalyst's anion (bromide) for the isatin anion, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, allowing the isatin anion to react with the ethyl halide. The catalyst is then regenerated and can continue to shuttle anions across the phase boundary. princeton.edu

The use of PTC offers several advantages:

Allows the use of inexpensive and safer inorganic bases like K₂CO₃ or NaOH. phasetransfer.com

Enables milder reaction conditions, such as room temperature. researchgate.net

Can increase reaction rates and yields. nih.gov

Reduces the need for strictly anhydrous conditions.

A direct synthesis of this compound successfully employs a catalytic amount of TBAB, demonstrating the practical utility of this method. researchgate.netresearchgate.net

Functional Group Interconversion Routes to this compound

An alternative to direct alkylation of 5-bromoisatin is to introduce the bromine atom onto a pre-ethylated isatin core. This involves functional group interconversion, where one functional group is transformed into another.

Bromination of 1-Ethyl-1H-indole-2,3-dione: Mechanistic Considerations

The synthesis of this compound can be achieved through the electrophilic bromination of 1-ethyl-1H-indole-2,3-dione. The isatin nucleus is an aromatic system that can undergo electrophilic substitution. The reaction's regioselectivity is governed by the electronic effects of the substituents on the ring. nih.gov

The mechanism for electrophilic aromatic bromination involves the following steps:

Generation of a potent electrophile, typically Br⁺, from a bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). nih.gov A Lewis acid catalyst is sometimes used to polarize the Br-Br bond.

The π-electrons of the aromatic ring of 1-ethyl-1H-indole-2,3-dione attack the electrophilic bromine atom. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net

A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound. researchgate.net

Careful control of reaction conditions is necessary to achieve selective monobromination at the desired position and avoid the formation of di- or tri-brominated products. nih.gov

Sequential Synthesis Approaches for Indole-2,3-dione Derivatives

Sequential or multi-step synthesis strategies allow for the construction of the indole-2,3-dione core with the desired substituents incorporated from the beginning. nih.gov One of the most classic methods for synthesizing the isatin ring is the Sandmeyer isatin synthesis. irapa.org

To apply this method for this compound, the synthesis would commence from a substituted aniline precursor, in this case, 4-bromoaniline. The general sequence is as follows:

N-Ethylation: 4-bromoaniline is first N-ethylated to produce N-ethyl-4-bromoaniline.

Isonitrosoacetanilide Formation: The resulting N-ethyl-4-bromoaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide derivative. atlantis-press.com

Cyclization: This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, which catalyzes an intramolecular electrophilic cyclization to form the five-membered ring, yielding this compound. irapa.orgatlantis-press.com

Green Chemistry and Process Intensification in this compound Synthesis

The synthesis of this compound is increasingly benefiting from the principles of green chemistry and process intensification. These modern approaches aim to develop more sustainable, efficient, and scalable synthetic routes by minimizing waste, reducing energy consumption, and enhancing reaction rates and yields. sinocurechem.com Key areas of exploration include the use of alternative energy sources like microwaves, the application of continuous flow technology for improved scalability and control, and the development of advanced catalytic systems for the core reactions of bromination and alkylation.

Microwave-Assisted Synthetic Protocols (Potential Exploration for Isatin Derivatives)

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, offering significant advantages over conventional heating methods, such as rapid reaction times, improved yields, and enhanced product selectivity. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like isatin derivatives. nih.govresearchgate.net While specific microwave-assisted protocols for this compound are not extensively detailed in the reviewed literature, the general applicability to isatin chemistry provides a strong basis for its potential use.

Microwave irradiation can accelerate reactions by efficiently heating the reaction mixture to temperatures exceeding the solvent's boiling point. mdpi.com This rapid heating can overcome activation energy barriers more effectively than traditional methods. For instance, a three-component reaction involving isatin, an amino acid, and but-2-ynedioates to produce spirooxindole derivatives was successfully carried out using microwave irradiation (150 W) in an aqueous medium without a catalyst or base. nih.gov This protocol highlights several advantages, including efficiency, simplicity, environmentally friendly conditions, excellent yields, and short reaction times. nih.gov Such methodologies could potentially be adapted for the synthesis or derivatization of this compound.

The table below illustrates a representative example of a microwave-assisted synthesis for an isatin derivative, showcasing the typical parameters that could be explored for the synthesis of the target compound.

| Parameter | Condition |

| Reactants | Isatin (1 mmol), Amino Acid (1.2 mmol), But-2-ynedioates (1 mmol) |

| Power | 150 W |

| Solvent | Aqueous medium |

| Catalyst | None |

| Base | None |

This table represents a potential starting point for developing a microwave-assisted synthesis for this compound based on protocols for similar isatin derivatives.

Continuous Flow Reactor Applications (Considerations for Scalability in Indole (B1671886) Synthesis)

For the large-scale and industrial production of indole derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov Flow microreactor technology is a key component of process intensification, providing superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and the potential for higher productivity. nih.govmdpi.com

The application of continuous flow systems to indole synthesis has been demonstrated in various established methods, including the Fischer, Reissert, and Heumann syntheses. mdpi.comnih.gov For example, the Fischer indole synthesis has been successfully transferred to continuous flow systems, demonstrating significant advantages over traditional batch methods. nih.gov Similarly, the second step of the Reissert indole synthesis, involving the reductive cyclization of an o-nitrophenylpyruvate derivative, has been intensified using an H-cube system for continuous-flow hydrogenation, drastically reducing reaction times compared to batch Pd/C catalysis. mdpi.com

While a specific continuous flow synthesis for this compound is not detailed, the principles are broadly applicable. A potential flow process could involve pumping a solution of 5-bromoisatin and an ethylating agent through a heated reactor coil, possibly packed with a solid-supported catalyst or base. The benefits would include precise temperature control, rapid optimization of reaction conditions (e.g., residence time, temperature, stoichiometry), and safer handling of reactive intermediates.

The following table outlines the key considerations for adapting the synthesis of this compound to a continuous flow process.

| Consideration | Description |

| Reactor Type | A microreactor or packed-bed reactor could be used to ensure efficient mixing and heat transfer. |

| Solvent | A solvent with a suitable boiling point and solubility for the reactants and reagents would be chosen. |

| Catalyst | A heterogeneous catalyst could be employed in a packed-bed reactor for easy separation and reuse. |

| Flow Rate | The flow rate would be optimized to control the residence time and, consequently, the reaction conversion. |

| Temperature | Precise temperature control, a key advantage of flow reactors, would be used to maximize yield and minimize by-product formation. |

Catalytic Methodologies for Bromination and Alkylation (General)

The synthesis of this compound involves two key transformations: the bromination of the indole-2,3-dione core and the N-alkylation with an ethyl group. Modern catalytic methods offer efficient and selective ways to achieve these steps.

Alkylation: The N-alkylation of 5-bromoisatin is a crucial step. A reported synthesis of this compound utilized 1-bromoethane in the presence of potassium carbonate as a base and a catalytic amount of tetra-n-butylammonium bromide. researchgate.net This method employs phase-transfer catalysis (PTC), which facilitates the reaction between the water-insoluble substrate and the aqueous-soluble reagent. researchgate.netimist.ma The reaction was carried out in DMF at room temperature for 48 hours, yielding the product in 79% yield. researchgate.net

Bromination: While the above synthesis starts with the already brominated 5-bromoisatin, general catalytic methodologies for the bromination of aromatic compounds can be considered. These often involve electrophilic aromatic substitution, where a catalyst is used to generate a more potent electrophile. Common catalysts for bromination include Lewis acids like FeBr₃ or AlCl₃. Green chemistry approaches aim to replace these traditional catalysts with more environmentally benign alternatives.

The table below summarizes the reported catalytic alkylation for the synthesis of this compound.

| Component | Role |

| 5-bromo-1H-indole-2,3-dione | Substrate |

| 1-bromoethane | Alkylating Agent |

| Potassium Carbonate | Base |

| Tetra-n-butylammonium bromide | Phase Transfer Catalyst |

| DMF | Solvent |

Molecular Structure, Conformation, and Supramolecular Architecture of 5 Bromo 1 Ethyl 1h Indole 2,3 Dione

Geometric Analysis of the Indole-2,3-dione Framework

The core of the molecule is the indole-2,3-dione framework, also known as an isatin (B1672199) ring system. uokerbala.edu.iq X-ray crystallography shows that the crystal structure of 5-bromo-1-ethyl-1H-indole-2,3-dione contains two independent molecules, labeled A and B, in the asymmetric unit. nih.govresearchgate.net For both molecules, the indoline (B122111) ring system is nearly planar. nih.govresearchgate.net

In molecule A, the maximum deviation from the mean plane of the ring system is a mere 0.016 (2) Å. nih.gov Molecule B shows a slightly larger but still minimal deviation of 0.040 (13) Å. nih.gov This high degree of planarity is characteristic of the fused aromatic and heterocyclic ring system. The two independent molecules within the crystal are inclined towards each other, with a dihedral angle of 6.28 (8)° between them. nih.govresearchgate.net

| Molecule | Largest Deviation from Mean Plane (Å) |

|---|---|

| A | 0.016 (2) |

| B | 0.040 (13) |

Conformational Preferences of the N-Ethyl Moiety

As established, the indoline system itself maintains a high degree of planarity in both independent molecules found in the crystal structure. nih.gov The near-flatness of this bicyclic framework is a critical feature that facilitates specific intermolecular interactions, such as π-stacking. nih.govresearchgate.net

The N-ethyl group adopts a conformation that is nearly perpendicular to the plane of the indoline ring system. nih.govresearchgate.net This orientation is quantitatively described by the C—C—N—C torsion angles. In molecule A, the C10–C9–N1–C8 torsion angle is -94.8 (3)°. nih.govresearchgate.net In molecule B, the corresponding C20–C19–N2–C18 torsion angle is -92.9 (3)° (also reported as 93.0 (3)°). nih.govresearchgate.net This perpendicular arrangement minimizes steric hindrance between the ethyl group and the core ring structure.

| Molecule | Torsion Angle | Value (°) |

|---|---|---|

| A | C10–C9–N1–C8 | -94.8 (3) |

| B | C20–C19–N2–C18 | -92.9 (3) |

Crystallographic Insights into Intermolecular Interactions

In the solid state, molecules of this compound are organized into a three-dimensional supramolecular architecture through a combination of specific non-covalent interactions. nih.govresearchgate.net

The molecular packing is significantly influenced by C—H⋯O hydrogen bonds. nih.gov These interactions link the independent molecules A and B together, forming distinct chains with an –A–B–A–B– pattern that propagate along the [01-1] crystallographic direction. nih.govresearchgate.net These hydrogen bonds, though weaker than conventional N-H···O or O-H···O bonds, play a crucial role in the formation of the primary structural motif in the crystal lattice. nih.gov

The parallel chains formed by hydrogen bonding are further linked by weak slipped parallel π–π stacking interactions. nih.govresearchgate.net This type of interaction occurs between the planar indoline ring systems of adjacent chains. The distance between the centroids of the interacting rings is 3.6107 (14) Å. nih.gov The inter-planar distance is 3.4584 (9) Å, with a calculated slippage of 1.262 Å. researchgate.net These π-stacking interactions, along with a short Br⋯O contact of 3.183 (2) Å, connect the chains to build the final three-dimensional structure. nih.govresearchgate.net

| Parameter | Value (Å) |

|---|---|

| Inter-centroid Distance | 3.6107 (14) |

| Inter-planar Distance | 3.4584 (9) |

| Slippage | 1.262 |

Halogen-Oxygen Interactions (e.g., Br···O Contacts)

A significant feature of the crystal packing in this compound is the presence of a short halogen bond, specifically a bromine-oxygen contact. This interaction is observed between the bromine atom of one molecule and a carbonyl oxygen atom of a neighboring molecule. The measured distance for this Br···O contact is 3.183(2) Å. iucr.orgnih.govresearchgate.net This distance is shorter than the sum of the van der Waals radii of bromine and oxygen (approximately 3.37 Å), indicating a significant and attractive interaction that contributes to the stabilization of the crystal lattice. These halogen bonds, in conjunction with other intermolecular forces, link parallel chains of molecules, contributing to the formation of the robust three-dimensional structure. iucr.orgnih.gov

The following table summarizes the key intermolecular contact discussed:

| Interaction Type | Atoms Involved | Distance (Å) |

| Halogen Bond | Br···O | 3.183 (2) |

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 1 Ethyl 1h Indole 2,3 Dione

Reactivity of the Bromine Substituent

The bromine atom at the C-5 position of the benzene (B151609) ring is a key site for synthetic modification, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The indole-2,3-dione moiety contains two electron-withdrawing carbonyl groups, which deactivate the aromatic ring towards electrophilic attack but activate it for Nucleophilic Aromatic Substitution (SNAr) wikipedia.orgyoutube.comyoutube.com. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex wikipedia.orgyoutube.com. The presence of the carbonyl groups, particularly the C-2 amide carbonyl, helps to stabilize the negative charge through resonance. The subsequent departure of the bromide ion restores the aromaticity of the ring. For an SNAr reaction to proceed, strong electron-withdrawing groups are typically required, and the isatin (B1672199) core provides this activation wikipedia.org.

Beyond SNAr, the bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds fiveable.menih.gov. Reactions such as the Suzuki, Stille, Negishi, and Hiyama couplings allow for the introduction of a wide variety of substituents at the C-5 position libretexts.org. The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgnobelprize.org. These transformations are highly valued for their functional group tolerance and are widely used in the synthesis of complex molecules from bromo-substituted heterocycles nih.govrsc.org.

Table 1: Synthetic Transformations at the C-5 Bromine Substituent

| Reaction Type | General Reactants | Product Type | Mechanism |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | 5-substituted-1-ethyl-1H-indole-2,3-dione | Addition-Elimination (Meisenheimer complex) |

| Suzuki Coupling | Organoboron reagent (RB(OH)₂), Pd catalyst, Base | 5-Aryl/vinyl-1-ethyl-1H-indole-2,3-dione | Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) |

| Negishi Coupling | Organozinc reagent (RZnX), Pd catalyst | 5-Alkyl/aryl-1-ethyl-1H-indole-2,3-dione | Catalytic Cycle |

| Stille Coupling | Organotin reagent (RSnR'₃), Pd catalyst | 5-Alkyl/aryl/vinyl-1-ethyl-1H-indole-2,3-dione | Catalytic Cycle |

Reactivity of the Indole-2,3-dione Carbonyls

The vicinal carbonyl groups at the C-2 and C-3 positions are the most reactive sites for nucleophilic attack within the 5-bromo-1-ethyl-1H-indole-2,3-dione molecule.

A significant body of research on isatin and its derivatives has established that the C-3 carbonyl (ketone) is considerably more electrophilic and reactive towards nucleophiles than the C-2 carbonyl (amide) acs.org. This enhanced reactivity is attributed to the amide resonance involving the nitrogen lone pair and the C-2 carbonyl, which reduces the electrophilicity of the C-2 carbon.

Consequently, this compound readily undergoes reactions at the C-3 position. For instance, condensation with primary amines or other amine derivatives leads to the formation of Schiff bases (imines) at C-3 ajpp.inresearchgate.net. This selectivity is a hallmark of isatin chemistry.

Under more forceful conditions or with strong nucleophiles like hydroxide or alkoxides, ring-opening can occur. This process is typically initiated by nucleophilic attack at one of the carbonyl carbons. Attack at the more electrophilic C-3 carbonyl can lead to intermediates that may undergo further rearrangement, but attack at the C-2 amide carbonyl can lead to the hydrolytic cleavage of the N1-C2 bond. This opens the five-membered ring to form an N-substituted 2-(2-amino-5-bromophenyl)-2-oxoacetic acid derivative. The N-ethyl group, being an electron-donating group, slightly reduces the electrophilicity of the carbonyls compared to an N-unsubstituted isatin, but the fundamental reactivity pattern remains the same.

Transformations of the Indole (B1671886) Core

The indole core, comprising the fused benzene and pyrrole rings, can undergo electrophilic substitution, oxidation, and reduction, although its reactivity is heavily modulated by the existing substituents.

The indole-2,3-dione ring system is strongly deactivated towards Electrophilic Aromatic Substitution (EAS) due to the powerful electron-withdrawing effect of the two carbonyl groups libretexts.org. This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

The directing effects of the substituents on the benzene ring must also be considered. The N-ethyl group is a weak activating group and an ortho-, para-director. The bromine atom is a deactivating group but also directs incoming electrophiles to the ortho- and para-positions libretexts.orgorganicchemistrytutor.com. In this compound, the C-5 position is blocked. The C-4 and C-6 positions are meta to the strongly deactivating C-3a/C-7a bridgehead carbons and are also influenced by the deactivating bromine and activating N-ethyl group. The C-7 position is ortho to the N-ethyl group's directing influence.

Considering the combined electronic effects, the benzene ring is significantly deactivated. Any potential EAS reaction would require harsh conditions and would likely be directed to the C-7 position, which is ortho to the amide nitrogen and meta to the bromine. However, such reactions are not common due to the low reactivity of the substrate.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Indole-2,3-dione core | - | Strongly Deactivating | Meta-directing (relative to C-3a/C-7a) |

| -Br | C-5 | Deactivating (Inductive) / Weakly Activating (Resonance) | Ortho-, Para-directing |

| -CH₂CH₃ | N-1 | Weakly Activating (Inductive) | Ortho-, Para-directing |

| Predicted Site of EAS | C-7 | Least deactivated position | Directed by N-ethyl group |

The isatin core is in a relatively high oxidation state, and further oxidation typically requires harsh conditions that may lead to the degradation of the molecule, for instance, by cleavage of the aromatic ring.

Conversely, the reduction of the isatin system is well-studied and can be achieved with high chemoselectivity. The differential reactivity of the two carbonyl groups allows for selective transformations acs.org. The C-3 keto group can be selectively reduced to a hydroxyl group, forming a 3-hydroxy-2-oxindole derivative, or completely reduced to a methylene (CH₂) group to yield an indolin-2-one (oxindole) derivative. A variety of reducing agents can be employed for these transformations. For example, catalytic hydrosilylation using a catalyst like tris(pentafluorophenyl)borane (B(C₅F₅)₃) with a silane such as Et₂SiH₂ can achieve the selective reduction of the C-3 carbonyl to a methylene group acs.orgacs.orgnih.gov. If both carbonyls are reduced, the product is a substituted indoline (B122111). These selective reductions are synthetically valuable for accessing different classes of indole-derived alkaloids and pharmaceuticals acs.org.

Table 3: Selective Reduction Products of the Indole-2,3-dione Core

| Reagents | Carbonyl Targeted | Product Class |

|---|---|---|

| NaBH₄, H⁺ | C-3 | 3-Hydroxy-2-oxindole |

| B(C₆F₅)₃, BnMe₂SiH | C-3 | 3-Hydroxy-2-oxindole |

| B(C₆F₅)₃, Et₂SiH₂ | C-3 | Indolin-2-one (Oxindole) |

| LiAlH₄ or other strong reducing agents | C-2 and C-3 | Indoline |

Coupling Reactions for Complex Molecule Formation

The bromine substituent on the aromatic ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds with potential biological activities. While specific examples detailing the coupling reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 5-bromoindoles and other N-substituted 5-bromoisatins.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organohalide with an organoboron compound. For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The general scheme for such a reaction is depicted below:

Reactants: this compound and an arylboronic acid (e.g., phenylboronic acid).

Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, SPhos).

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial for the transmetalation step.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the 5-aryl-1-ethyl-1H-indole-2,3-dione product. The choice of ligand is critical and can significantly influence the reaction's efficiency. For instance, bulky and electron-rich phosphine ligands like SPhos have been shown to be effective in promoting Suzuki-Miyaura couplings of heterocyclic halides.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | Data not available |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | K₃PO₄ | DMF/H₂O | 110 | Data not available |

Note: This table is illustrative and based on general conditions for Suzuki-Miyaura reactions of similar bromoheterocycles. Specific experimental data for this compound is not available in the cited literature.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can potentially undergo a Heck reaction with various alkenes, such as styrene or acrylates, to introduce a vinyl group at the C5-position.

Reactants: this compound and an alkene (e.g., styrene).

Catalyst: Typically a palladium(II) salt like Pd(OAc)₂.

Base: An organic base like triethylamine (Et₃N) or an inorganic base like Na₂CO₃.

Solvent: Polar aprotic solvents such as DMF or NMP are commonly used.

The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.

Sonogashira Coupling: This coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound would yield a 5-alkynyl-substituted isatin derivative, which are valuable intermediates in organic synthesis. For instance, the coupling of 5-bromoindole with phenylacetylene has been reported, suggesting that a similar transformation should be feasible for its N-ethylated dione derivative researchgate.net.

Reactants: this compound and a terminal alkyne (e.g., phenylacetylene).

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

Base: An amine base such as triethylamine or piperidine.

Solvent: Solvents like THF or DMF are typically used.

The catalytic cycle for the Sonogashira reaction is believed to involve a palladium cycle and a copper cycle, working in concert to facilitate the coupling.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically for the reactions of this compound are scarce. However, the general mechanisms of palladium-catalyzed coupling reactions are well-established and can be applied to this system. Furthermore, computational studies on related indole derivatives provide insights into the electronic effects and reaction pathways.

The key steps in the palladium-catalyzed coupling reactions (Suzuki, Heck, and Sonogashira) are:

Oxidative Addition: The initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the this compound. The electron-withdrawing nature of the dione functionality might influence the electron density at the C5 position, potentially affecting the rate of this step.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center. This step is facilitated by the base, which activates the boronic acid. In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, is believed to be the species that undergoes transmetalation with the palladium complex.

Migratory Insertion (for Heck): The coordinated alkene inserts into the palladium-carbon bond. The regioselectivity of this insertion is a key aspect of the Heck reaction.

Reductive Elimination/β-Hydride Elimination: In the final step, the coupled product is released from the palladium center, regenerating the active palladium(0) catalyst. In the Suzuki and Sonogashira reactions, this occurs via reductive elimination. In the Heck reaction, a β-hydride elimination takes place, followed by reductive elimination of H-Pd-X.

Computational Chemistry and Theoretical Modeling of 5 Bromo 1 Ethyl 1h Indole 2,3 Dione

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on related isoindoline-1,3-diones have been used to illustrate the reactivity and stability of these compounds. nih.gov For 5-bromo-1-ethyl-1H-indole-2,3-dione, DFT calculations would reveal the distribution of electron density, the nature of molecular orbitals, and the effects of the bromo and ethyl substituents on the isatin (B1672199) core. The isatin nucleus possesses an interesting duality, with an electron-rich six-membered benzene (B151609) ring fused to an electron-deficient five-membered pyrrolidine-2,3-dione (B1313883) ring. nih.govnih.gov The bromine atom at C-5 acts as an electron-withdrawing group through inductive effects, while the N-ethyl group is generally considered electron-donating. DFT calculations can precisely quantify these electronic influences.

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity. researchgate.net

In isatin derivatives, a smaller HOMO-LUMO gap suggests higher reactivity and facilitates intramolecular charge transfer. researchgate.net Computational studies on various substituted isatins have shown that the nature and position of substituents significantly alter the FMO energies. For this compound, the electron-withdrawing 5-bromo group is expected to lower the energy of both HOMO and LUMO, while the N-alkylation may raise them. The net effect on the HOMO-LUMO gap determines the molecule's kinetic stability and electronic excitation properties. A comparative theoretical study on 6,6'-dibromo-1,1'-dihexyl-[3,3'-biindolinylidene]-2,2'-dione, a related bromo-indole derivative, reported a HOMO-LUMO gap of 1.88 eV. csic.es This suggests that halogenated indole-diones can have relatively small gaps, indicating potential for applications in organic electronics.

Table 1: Representative Frontier Orbital Energies for a Related Isatin Derivative (Note: Data is illustrative, based on published values for related compounds, not specifically this compound)

| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| Isatin-Schiff Base Complex | -6.5 | -2.0 | 4.5 | researchgate.net |

| Bromo-substituted Bi-indole | Not specified | Not specified | 1.88 | csic.es |

Charge Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MESP illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP map is expected to show significant negative potential around the two carbonyl oxygen atoms at positions 2 and 3, making them primary sites for hydrogen bonding and electrophilic interactions. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which is crucial for halogen bonding. mdpi.com The aromatic ring will have a mixed potential, influenced by the electron-withdrawing bromine. Such analyses, performed through DFT calculations, are critical for rationalizing intermolecular interactions observed in the solid state. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are key to its function and interaction with other molecules. The conformational landscape of this compound has been elucidated by single-crystal X-ray diffraction. researchgate.netnih.gov

The analysis reveals that the molecule crystallizes with two independent molecules (A and B) in the asymmetric unit. nih.gov The core indoline (B122111) ring system in both molecules is nearly planar. researchgate.netnih.gov A significant conformational feature is the orientation of the N-1 ethyl group, which is positioned nearly perpendicular to the plane of the indoline ring system. researchgate.netnih.gov This perpendicular arrangement is confirmed by the C-C-N-C torsion angles of -94.8(3)° in molecule A and -92.9(3)° in molecule B. researchgate.net Theoretical calculations of the potential energy surface by systematically rotating the ethyl group would likely confirm that this perpendicular conformation is an energy minimum, likely to minimize steric hindrance with the C-2 carbonyl group.

Table 2: Key Crystallographic and Conformational Data for this compound

| Parameter | Molecule A | Molecule B | Source |

| Max Deviation from Mean Plane (Å) | 0.016 (2) | 0.040 (13) | nih.gov |

| C10–C9–N1–C8 Torsion Angle (°) | -94.8 (3) | - | researchgate.net |

| C20–C19–N2–C18 Torsion Angle (°) | - | -92.9 (3) | researchgate.net |

| Dihedral Angle between A and B (°) | \multicolumn{2}{c | }{6.28 (8)} | nih.gov |

Simulation of Intermolecular Interactions (e.g., Halogen Bonding and Pi-Pi Stacking Energies)

Non-covalent interactions govern the self-assembly of molecules in the solid state. For this compound, X-ray crystallography has identified key intermolecular forces. nih.gov

Halogen Bonding: A short contact between the bromine atom of one molecule and a carbonyl oxygen of another [Br···O contact of 3.183 (2) Å] is observed in the crystal structure. nih.gov This distance is shorter than the sum of the van der Waals radii, indicative of a halogen bond. Halogen bonding is a directional, non-covalent interaction where an electrophilic region (sigma-hole) on a halogen atom interacts with a nucleophile, such as an oxygen atom. mdpi.commedtigo.com Computational simulations can quantify the energy of this Br···O interaction, confirming its role in the crystal packing. Studies on other bromo-substituted heterocycles have demonstrated the significant contribution of such bonds to forming supramolecular architectures. mdpi.com

Pi-Pi Stacking: The isatin nucleus is known to participate in strong antiparallel π-π stacking interactions due to its unique electronic duality. nih.govnih.gov In the crystal structure of this compound, a weak, slipped parallel π-π interaction is observed between parallel chains, with an inter-centroid distance of 3.6107 (14) Å. nih.gov Computational modeling can be used to calculate the binding energy of this interaction, distinguishing it from other forces like dispersion and electrostatic contributions.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), are used to predict the global reactivity of molecules. rsc.org

Chemical Hardness (η): Related to the HOMO-LUMO gap, it measures resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

For isatin derivatives, these descriptors are influenced by substituents. The presence of an electron-withdrawing group like bromine at the C-5 position is known to increase the electrophilicity and reactivity of the isatin core towards nucleophiles. nih.govcalstate.edu In contrast, the N-alkylation can modulate these properties. Calculating these descriptors for this compound would provide a quantitative measure of its reactivity, aiding in the prediction of its behavior in various chemical reactions. researchgate.net

In Silico Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping transition states, and calculating activation energies. Isatin is a versatile starting material for various reactions, including multicomponent reactions and 1,3-dipolar cycloadditions, to form complex spiro-oxindole derivatives. uevora.ptresearchgate.net

An in silico study of a reaction involving this compound would typically start with the optimization of reactant geometries. The reaction pathway would then be explored to locate the transition state structure(s) and intermediates. For instance, in a condensation reaction at the C-3 carbonyl, computational modeling could verify a proposed mechanism by calculating the energy barriers for each step. nih.gov The electronic effects of the 5-bromo and 1-ethyl groups would be critical in stabilizing or destabilizing intermediates and transition states, thereby influencing reaction rates and outcomes. Such in silico mechanistic studies provide a detailed, molecular-level understanding that is often inaccessible through experimental means alone. acs.org

Applications in Advanced Materials Science and Chemical Innovation

Function as a Key Building Block in Complex Chemical Synthesis

5-bromo-1-ethyl-1H-indole-2,3-dione serves as a crucial intermediate in the construction of more complex molecular architectures. Its reactive dicarbonyl group and the presence of the bromo and ethyl substituents allow for a variety of chemical transformations, making it a versatile starting material for numerous organic compounds.

The isatin (B1672199) scaffold, particularly substituted variants like 5-bromoisatin, is a well-established precursor for synthesizing a wide array of heterocyclic compounds. researchgate.net The reactivity of the ketone group at the C-3 position allows for condensation reactions and cycloadditions, leading to the formation of fused ring systems.

Research has demonstrated the use of 5-bromoisatin derivatives in 1,3-dipolar cycloaddition reactions to create new heterocyclic systems. researchgate.netimist.maresearchgate.netimist.ma These reactions are a powerful method for constructing five-membered rings. researchgate.net For instance, after N-alkylation of 5-bromoisatin under phase transfer catalysis conditions, the resulting molecule can be subjected to cycloaddition reactions with various 1,3-dipoles, yielding novel polyfunctional heterocyclic structures. researchgate.netresearchgate.net The synthesis of indole-fused heterocyclic compounds is an area of significant interest due to the wide range of biological activities these molecules exhibit. metu.edu.tr The versatility of isatin derivatives as raw materials for drug synthesis is well-documented. researchgate.net

Beyond the creation of heterocyclic rings, this compound is instrumental in synthesizing a broad spectrum of organic molecules and their analogs. Alkylation and Michael addition reactions are common strategies employed to functionalize the isatin core. For example, new derivatives of 5-bromoisatin have been synthesized through alkylation reactions, which can then serve as substrates for further chemical transformations like cycloadditions. imist.ma

The synthesis of spiro derivatives is another important application. A new series of spiro[ medmedchem.comresearchgate.netdithiolane-2,3′-indolines]-2′-one derivatives was synthesized from isatin thioketals through Michael addition reactions with various α,β-unsaturated esters. researchgate.net Direct alkylation of the spiro compound with dihaloalkanes has also been shown to produce corresponding products in good yields. researchgate.net These synthetic strategies highlight the role of the isatin core as a versatile platform for generating molecular diversity.

Exploration in Functional Materials Development

The inherent properties of the isatin ring system, such as its extended π-conjugation and polarizable carbonyl groups, make its derivatives attractive candidates for the development of functional materials. Research is ongoing to harness these properties for applications in optics and electronics.

The photophysical properties of isatin derivatives are a key area of investigation for their potential use in functional materials. Spectroscopic analysis, such as UV-vis, provides insights into the electronic transitions within these molecules. For instance, the UV-vis-NIR spectral analysis of isatin single crystals has been conducted to determine characteristics like the UV cutoff wavelength and optical band gap. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate and interpret the UV-vis spectra of isatin derivatives, showing how different functional groups affect the absorption wavelengths and transition energies. medmedchem.com These investigations are crucial for designing molecules with specific light-absorbing or emitting properties for applications like dyes, sensors, or optical filters.

Isatin derivatives have emerged as promising candidates for nonlinear optical (NLO) materials, which are vital for technologies like optical switching, data storage, and telecommunications. medmedchem.comresearchgate.net Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of these compounds. medmedchem.commedmedchem.com

Key NLO parameters such as the total dipole moment (μ), mean polarizability (α), and first hyperpolarizability (β) are calculated to assess a molecule's potential. medmedchem.com Studies on isatin thioketal derivatives and isatin-indole hybrids have shown that these molecules can exhibit significant NLO responses. medmedchem.commedmedchem.comuobasrah.edu.iq The results indicate that these compounds possess large hyperpolarizability values, suggesting their suitability for NLO applications. uobasrah.edu.iq The third-order NLO properties of isatin itself have been confirmed using techniques like the Z-scan method, which measures the nonlinear absorption coefficient (β) and nonlinear refractive index (n2). researchgate.net These theoretical and experimental findings underscore the potential of functionalized isatin derivatives in the field of photonics and optoelectronics. researchgate.net

Table 1: Theoretical NLO Properties of Isatin Derivatives This table presents theoretical data for isatin derivatives, not specifically this compound, to illustrate the general NLO potential of the isatin class.

| Derivative Class | Calculation Method | Key Findings | Potential Application |

| Isatin Thioacetal Derivatives | DFT/B3LYP/6-311++G** | Exhibit nonlinear optical response. | NLO materials medmedchem.commedmedchem.com |

| Isatin-Indole Hybrid | DFT/B3LYP | Superior NLO efficiency, large hyperpolarizability. | Optical and NLO applications uobasrah.edu.iq |

| Isatin Single Crystal | Z-scan Technique | Confirmed third-order NLO behavior (χ(3)). | Optoelectronics and photonics researchgate.net |

Corrosion Inhibition Studies (Mechanism-Focused for Isatin Derivatives)

Derivatives of isatin have been recognized for their industrial application as effective corrosion inhibitors for various metals, including steel, in acidic environments. researchgate.netd-nb.info The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. d-nb.infonih.gov

This adsorption process forms a protective film that isolates the metal from the corrosive medium. d-nb.info The effectiveness of isatin derivatives as corrosion inhibitors stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their structure. d-nb.infouobaghdad.edu.iq These features facilitate the adsorption onto the metal surface through the interaction between the lone pair of electrons on the heteroatoms and the vacant d-orbitals of the metal atoms. researchgate.net

Electrochemical studies, such as potentiodynamic polarization, show that isatin derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netekb.eg The efficiency of inhibition typically increases with the concentration of the inhibitor, as more molecules become available to cover the metal surface. nih.gov The adsorption is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. d-nb.infonih.gov

Table 2: Corrosion Inhibition Mechanisms for Isatin Derivatives

| Metal | Corrosive Medium | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| Q235A Steel | 3 M HCl | Adsorption via heteroatoms, protective film formation. | Act as mixed-type (cathodic/anodic) inhibitors. researchgate.net |

| N80 Steel | 15% HCl | Adsorption on the metal-solution interface, barrier formation. | Adsorption follows Langmuir isotherm. d-nb.info |

| Mild Steel | 1 M HCl | Adsorption of electronic centers (O, N, S, π-bonds) blocking active sites. | Formation of a protective film of Fe-N coordination bonds. nih.gov |

| Cu-Zn Alloys | 0.1 M NaCl | Adsorption at the alloy-solution interface. | Acts on both cathodic and anodic polarization. ekb.eg |

Enzyme Inhibition and Molecular Target Modulation: Mechanistic and Structure Activity Relationship Sar Insights

General Mechanisms of Enzyme Inhibition by Indole-2,3-dione Derivatives

The isatin (B1672199) scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide array of biological targets through several distinct mechanisms.

Targeting Essential Bacterial Enzymes: A significant facet of the biological activity of isatin derivatives is their antimicrobial effect, which often stems from the inhibition of essential bacterial enzymes. nih.govdergipark.org.tr Schiff bases containing the isatin moiety, for example, have demonstrated a broad spectrum of antibacterial activity. nih.gov These compounds can interfere with vital bacterial processes, and molecular docking studies have been employed to elucidate their interactions with microbial enzymes, such as DNA gyrase, which is critical for bacterial DNA replication. researchgate.net The versatility of the isatin core allows for modifications that can be tailored to target specific enzymes in various pathogens, making it a valuable template for the development of new antimicrobial agents. mdpi.com

DNA Intercalation: Several isatin derivatives exert their biological effects by directly interacting with DNA. nih.gov One primary mode of this interaction is intercalation, where the planar, aromatic ring system of the isatin molecule inserts itself between the base pairs of the DNA double helix. patsnap.comwikipedia.org This insertion disrupts the normal structure and function of DNA, causing it to unwind and elongate, which can inhibit critical cellular processes like replication and transcription. patsnap.comnih.gov This mechanism is a key contributor to the anticancer properties of many isatin-based compounds. nih.gov The affinity for DNA can be significantly influenced by the specific substituents on the isatin ring. researchgate.net

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species (ROS) is another mechanism through which indole (B1671886) derivatives can exert their biological effects, particularly in an antimicrobial context. nih.gov ROS, such as superoxide radicals and hydroxyl radicals, are highly reactive molecules that can cause significant damage to cellular components, including proteins, lipids, and nucleic acids. mdpi.com An excess of ROS leads to oxidative stress, a condition that bacteria cannot survive. mdpi.com Some antimicrobial agents function by promoting the accumulation of ROS within bacterial cells, leading to cell death. This ROS-mediated mechanism provides a broad-spectrum approach to antimicrobial activity, as it targets multiple cellular sites simultaneously. mdpi.com

In Silico Molecular Docking Studies for Protein-Ligand Interactions

Computational methods, particularly molecular docking, are indispensable tools for predicting and analyzing the interactions between small molecules like 5-bromo-1-ethyl-1H-indole-2,3-dione and their protein targets. These studies provide critical insights into binding modes and affinities, guiding further drug development. rsc.orgnih.gov

Molecular docking simulates the binding of a ligand to the active site of a target protein, allowing for the prediction of its binding conformation and affinity, often expressed as a binding energy score in kcal/mol. tu.edu.iq For instance, docking studies on 5-bromoindole derivatives targeting protein kinases like VEGFR-2 and EGFR have revealed favorable binding energies. d-nb.infodntb.gov.uaresearchgate.net These studies detail the specific molecular interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen Bonds: Formed between the carbonyl oxygens of the isatin core and amino acid residues in the protein's active site, such as Asp1046 in VEGFR-2. d-nb.info

Pi-Alkyl and Pi-Pi Interactions: The aromatic rings of the indole scaffold frequently engage in pi-stacking or pi-alkyl interactions with residues like Val848, Ala866, and Leu1035. d-nb.info

Hydrophobic Interactions: Alkyl and aryl substituents on the isatin ring can fit into hydrophobic pockets within the enzyme's binding site, enhancing binding affinity.

The table below summarizes representative binding energy data from docking studies of various isatin derivatives against different protein targets, illustrating the quantitative predictions derived from these computational analyses.

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-Bromo-indole Hydrazone Derivatives | VEGFR-2 TK | -7.78 to -8.76 | Asp1046, Val848, Ala866 |

| 5-Bromo-indole Oxadiazole Derivatives | EGFR TK | Favorable binding free energy | Not specified |

| N-alkyl-isatin-3-imino Aromatic Amine | EGFR TK | -7.33 | Not specified |

This table is illustrative and compiles data from studies on structurally related compounds to demonstrate the type of information gained from molecular docking. nih.govd-nb.inforesearchgate.net

The isatin scaffold has been shown to interact with a diverse range of enzymes implicated in various diseases. Computational and experimental studies have identified several key targets:

Glutathione S-Transferase (GST) Isozymes: GSTs are crucial detoxification enzymes. nih.govmdpi.com Certain indole derivatives have been investigated as inhibitors of GST, with studies showing IC50 values in the millimolar to micromolar range. nih.gov Inhibition of these enzymes can be a strategy in cancer therapy to modulate cellular defense mechanisms.

Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a major target in hormone-dependent breast cancer. synsint.com Molecular docking has been used extensively to explore how various heterocyclic compounds, the class to which isatins belong, bind to the aromatase active site to guide the design of new inhibitors. synsint.commdpi.com

Arginase: This enzyme metabolizes L-arginine and is implicated in cardiovascular and inflammatory diseases. mdpi.com Studies have shown that numerous indolyl derivatives can inhibit arginase activity through a non-competitive, allosteric mechanism. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. nih.gov Many indole and isatin derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.netacs.org This mechanism is the basis for the anticancer activity of several clinical and preclinical compounds. nih.govnih.govmdpi.com For example, 5,7-dibromo-N-benzylisatin derivatives have been shown to interfere with microtubule dynamics. nih.gov

Structure-Activity Relationship (SAR) Profiling and Molecular Design

SAR studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule influence its biological activity. For the isatin scaffold, substitutions at the N1-position and on the aromatic ring (positions 4-7) are critical determinants of potency and selectivity. nih.govresearchgate.netnih.gov

The specific substituents of this compound each play a distinct role in its interaction with biological targets:

5-Bromo Substituent: Halogenation at the C-5 position of the isatin ring is a common strategy in drug design. researchgate.net The bromine atom significantly increases the lipophilicity (hydrophobicity) of the molecule. nih.gov This can enhance membrane permeability and improve binding to hydrophobic pockets in target enzymes. Furthermore, the bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's active site, which can contribute to higher binding affinity. SAR studies on various isatin derivatives have consistently shown that halogen substituents at the C-5 position can enhance inhibitory activity against enzymes like monoamine oxidase (MAO) and various protein kinases. nih.gov

1-Ethyl Substituent: N-alkylation of the isatin nitrogen is a key modification that influences the molecule's properties. nih.govrsc.org The presence of the ethyl group at the N1 position removes the hydrogen bond donor capability of the indole nitrogen, which can be critical for tuning binding selectivity. tandfonline.com This substitution also introduces a specific steric profile and adds to the molecule's hydrophobicity, potentially allowing it to occupy small, nonpolar cavities within a binding site. acs.org The nature and size of the N-alkyl substituent are often crucial for activity; SAR studies have shown that varying the length and branching of the alkyl chain can dramatically alter cytotoxic potency and enzyme inhibition. nih.govscielo.br

The insights gained from SAR and in silico studies form the basis of rational drug design. nih.govtandfonline.com For isatin-based inhibitors, several principles guide the development of improved analogues:

Structure-Based Design: When the 3D structure of a target enzyme is known, molecular docking can be used to design molecules that fit precisely into the active site and form optimal interactions. For example, if a docking study reveals an unoccupied hydrophobic pocket near the N1-position, derivatives with larger alkyl groups than ethyl could be synthesized to fill that space and increase binding affinity. tandfonline.com

Pharmacophore Hybridization: This strategy involves combining the isatin scaffold with other known pharmacophores (molecular features responsible for a biological activity) to create hybrid molecules with potentially synergistic or multi-target effects. rsc.org

Modulating Physicochemical Properties: SAR data on the effects of substituents like halogens can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. This is crucial for optimizing a compound's drug-like properties. The finding that the inhibitory potency of isatins against carboxylesterases is related to their hydrophobicity is a prime example of such a principle. nih.gov

By systematically applying these principles, medicinal chemists can modify the this compound structure to enhance its interaction with specific molecular targets, thereby improving its therapeutic potential.

Role of Halogen Bonding in Molecular Recognition Processes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the context of drug design and molecular recognition, halogen bonds are increasingly recognized for their ability to contribute to binding affinity and specificity. The bromine atom at the C5 position of this compound is capable of participating in such interactions.

The crystal structure of 5-bromo-1-ethylindoline-2,3-dione provides direct evidence for the involvement of the bromine atom in intermolecular interactions. A short Br⋯O contact of 3.183(2) Å has been observed, which is indicative of a halogen bond. nih.gov This interaction plays a role in the molecular packing in the solid state and provides a compelling model for how this compound might interact with biological macromolecules. nih.gov

| Interaction Type | Donor | Acceptor | Significance in Molecular Recognition |

| Halogen Bond | Bromine atom (at C5) | Oxygen/Nitrogen atoms in protein residues | Contributes to binding affinity and specificity |

Future Research Directions and Emerging Opportunities for 5 Bromo 1 Ethyl 1h Indole 2,3 Dione

Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency

Current synthetic strategies for 5-bromo-1-ethyl-1H-indole-2,3-dione typically involve the N-alkylation of 5-bromoisatin. One documented method utilizes 1-bromoethane in the presence of potassium carbonate and a phase-transfer catalyst in DMF, achieving a 79% yield after 48 hours at room temperature. mu-varna.bgnih.govresearchgate.net While effective, future research should focus on improving the efficiency and environmental footprint of this transformation.

The principles of green chemistry offer a roadmap for this evolution. researchgate.netmdpi.com Exploring microwave-assisted synthesis is a promising avenue, as it has been shown to dramatically reduce reaction times and the amount of solvent required for the N-alkylation of isatin (B1672199). nih.govresearchgate.net The development of protocols using greener solvents, such as ionic liquids or water, could further enhance the sustainability of the synthesis. researchgate.net Additionally, investigating alternative, more atom-economical alkylating agents and recyclable catalysts could lead to more efficient and cost-effective production methods. A comparative analysis of various synthetic approaches is detailed in the table below.

| Method | Reagents | Solvent | Reaction Time | Yield | Sustainability Aspect |

| Conventional Heating | 1-bromoethane, K₂CO₃, tetra-n-butylammonium bromide | DMF | 48 hours | 79% | Use of phase-transfer catalyst |

| Microwave-Assisted | Alkyl halides, K₂CO₃/Cs₂CO₃ | DMF/NMP (drops) | Minutes | High | Reduced time, less solvent nih.govresearchgate.net |

| Green Solvents | Alkylating agents | Ionic Liquids/Water | Variable | Potential for high yield | Environmentally benign solvents researchgate.net |

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

The structural characterization of this compound and its derivatives has been primarily achieved through techniques like ¹H NMR, ¹³C NMR, FT-IR, and single-crystal X-ray diffraction. jetir.orgresearchgate.netnih.gov X-ray crystallography has provided detailed insights into its solid-state structure, revealing an almost planar indoline (B122111) ring system with the ethyl group oriented nearly perpendicular to it. nih.govresearchgate.net

Future investigations should employ advanced and in-situ spectroscopic methods to gain a dynamic understanding of its reaction mechanisms. For instance, techniques like operando spectroscopy could monitor the N-alkylation reaction in real-time, identifying intermediates and providing crucial kinetic data. Advanced mass spectrometry techniques, such as studying the fragmentation behavior of N-alkylated isatins, can offer insights into the compound's stability and potential metabolic pathways. scispace.com Two-dimensional NMR techniques (e.g., HETCOR, HMBC) can be invaluable for unambiguously assigning the structures of more complex derivatives synthesized from this scaffold. nih.gov

Expansion of Computational Methodologies for Predictive Design and Property Tuning

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. researchgate.net Density Functional Theory (DFT) calculations can be employed to study the electronic structure, stability, and spectroscopic properties of the molecule and its halogenated analogues. jetir.orgresearchgate.net Such theoretical studies can elucidate how the interplay of the bromo and ethyl substituents influences the molecule's reactivity and potential for intermolecular interactions.

In silico screening methods, such as ADME (absorption, distribution, metabolism, and excretion) predictions, can assess the drug-likeness of derivatives before their synthesis, saving time and resources. mu-varna.bgnih.gov Molecular docking studies can predict the binding modes of these compounds with various biological targets, such as proteins and enzymes, which is a crucial step in rational drug design. nih.govd-nb.info These computational approaches allow for the predictive tuning of properties, enabling the design of new derivatives with enhanced activities for specific applications.

Exploration of New Chemical Transformations and Derivative Libraries

The isatin core is a versatile building block for a wide array of chemical transformations. nih.gov The C3-carbonyl group of this compound is a key reactive site, susceptible to reactions like condensation to form hydrazones, or addition reactions. nih.govmdpi.com Furthermore, it can participate in multicomponent reactions, such as 1,3-dipolar cycloadditions, to generate complex spiro-heterocyclic systems. researchgate.net

A significant future opportunity lies in the systematic exploration of these transformations to build diverse derivative libraries. beilstein-archives.org By reacting this compound with a variety of reagents (e.g., hydrazines, amines, active methylene compounds), a vast chemical space can be explored. researchgate.netresearchgate.net The 5-bromo substituent also serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of a wide range of functional groups at this position and further expanding the structural diversity. nih.gov

Interdisciplinary Research Integrating Synthesis, Theoretical Chemistry, and Materials Science

The unique electronic and structural features of this compound make it an interesting candidate for applications beyond medicinal chemistry, particularly in materials science. The presence of a halogen atom suggests the potential for forming halogen bonds, which are directional noncovalent interactions increasingly used in crystal engineering and the design of functional materials. nih.govnih.gov

Future interdisciplinary research should focus on integrating synthetic chemistry, theoretical calculations, and materials science to explore these possibilities. Computational studies can predict the propensity of this compound to form halogen-bonded supramolecular assemblies. jetir.org Synthetic efforts can then be directed towards creating novel co-crystals and organic materials with tailored solid-state structures and properties, such as conductivity or optical characteristics. This synergistic approach, combining predictive modeling with experimental synthesis and characterization, will be crucial for unlocking the potential of this compound in the development of new smart materials. youtube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-1-ethyl-1H-indole-2,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of an indole precursor followed by alkylation at the 1-position. For example, 5-bromoindole-2,3-dione can be functionalized via nucleophilic substitution using ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Optimization includes varying catalysts (e.g., phase-transfer catalysts like TBAB), temperature (room temperature vs. reflux), and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients). Reaction monitoring via TLC and NMR ensures intermediate purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regioselectivity. For instance, the ethyl group at N1 appears as a triplet (~δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂). Bromine’s electron-withdrawing effect deshields adjacent protons (e.g., δ 7.1–7.3 ppm for H4 and H6) .

- Mass Spectrometry : HRMS (e.g., FAB-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 268.97) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2) resolves bond angles, packing motifs, and hydrogen-bonding networks. Refinement parameters (R factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound in catalytic reactions?